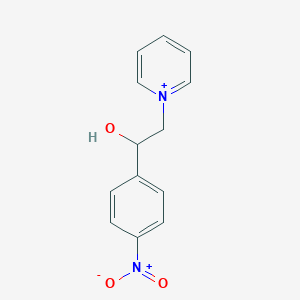
1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NPE, and it is a derivative of pyridine that has a nitrophenyl group attached to it. The synthesis of NPE is a complex process that involves several steps, and it has been widely used in various research studies due to its unique properties.
Mechanism of Action
The mechanism of action of NPE is not well understood, but it is believed that the nitrophenyl group attached to the pyridine ring plays a crucial role in its fluorescent properties. When excited with light of a specific wavelength, NPE emits light at a longer wavelength, which can be detected using a fluorescence microscope or spectrofluorometer.
Biochemical and Physiological Effects:
NPE has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with normal cellular processes. This makes it an ideal compound for use in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using NPE in lab experiments include its unique fluorescent properties, its minimal biochemical and physiological effects, and its stability in various solvents. However, NPE has some limitations that need to be considered. It is sensitive to pH changes and can be quenched by certain compounds. It also has a relatively low quantum yield, which can limit its sensitivity in some experiments.
Future Directions
There are several future directions for the use of NPE in scientific research. One potential application is in the study of protein-protein interactions. NPE can be used to label specific proteins, which can then be visualized using fluorescence microscopy. Another potential application is in the study of lipid membranes. NPE can be used to study the dynamics of lipid membranes and the interaction of lipids with other molecules. Finally, NPE can be used to study the transport of ions across cell membranes, which is an important process in many biological systems.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol is a unique compound that has been extensively studied for its potential applications in scientific research. Its fluorescent properties make it an ideal probe for studying various biological processes, and its minimal biochemical and physiological effects make it safe for use in cells and tissues. While there are some limitations to its use, NPE has several potential future directions in scientific research.
Synthesis Methods
The synthesis of NPE involves the reaction of 4-nitrobenzaldehyde with pyridine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to obtain the final product, 1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol. This process has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
NPE has been widely used in scientific research due to its unique properties. It is a fluorescent compound that can be used as a probe to study various biological processes. NPE has been used to study the interaction of proteins and DNA, as well as the dynamics of lipid membranes. It has also been used to study the binding of ligands to receptors and the transport of ions across cell membranes.
properties
Molecular Formula |
C13H13N2O3+ |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanol |
InChI |
InChI=1S/C13H13N2O3/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18/h1-9,13,16H,10H2/q+1 |
InChI Key |
QCVZBNIGROPKTI-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)




![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)

![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)
